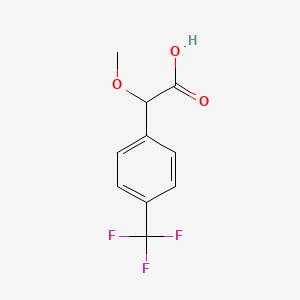
2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid is a chemical compound known for its unique structural properties and applications in various fields. It is commonly used as a derivatizing agent in Mosher ester analysis, an NMR-based method for determining the absolute configuration of the chiral carbon center in a secondary alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with methanol in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents like ether and benzene, and the product is purified through washing with sulfuric acid, water, and drying over magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same basic steps but utilizes industrial-grade equipment and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, which enhance reaction rates and improve regioselectivity . Other reagents like ethyl acrylate and potassium bicarbonate are also used in specific reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, as a peroxisome proliferator-activated receptor agonist, it regulates gene expression involved in inflammation and metabolism . The compound’s methoxy and trifluoromethyl groups contribute to its unique reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetic acid
- α-Lipoic Acid
- Ethyl 2-(Chlorosulfonyl)acetate
- Citric acid
- 4-(Trifluoromethoxy)aniline
- ®-(-)-alpha-Methoxyphenylacetic acid
- (Trifluoromethoxy)benzene
- Folic acid
- 3-(Trifluoromethoxy)bromobenzene
Uniqueness
2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in pharmaceutical and industrial applications.
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2-methoxy-2-[4-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H9F3O3/c1-16-8(9(14)15)6-2-4-7(5-3-6)10(11,12)13/h2-5,8H,1H3,(H,14,15) |
InChI Key |
BGIFJRABVHLYND-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[2-[1-Acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B12294468.png)

![(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one](/img/structure/B12294502.png)
![2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B12294510.png)
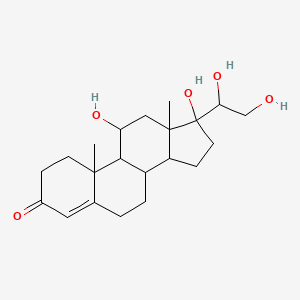

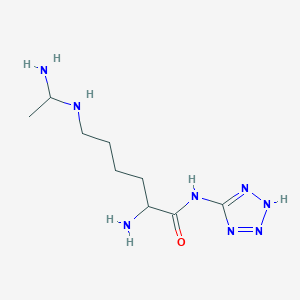

![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)
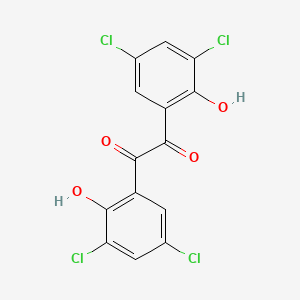
![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)
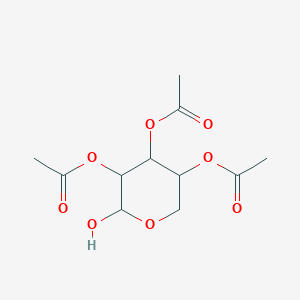
![(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol](/img/structure/B12294576.png)
